molecular formula C14H8Cl2FNO4S B13354988 2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride

2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride

Cat. No.: B13354988
M. Wt: 376.2 g/mol
InChI Key: HHUCVMKZWXIUGX-SNAWJCMRSA-N
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Description

2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H8Cl2FNO4S. This compound is characterized by the presence of chloro, nitro, and sulfonyl fluoride functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by chlorination and sulfonylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the chloro or nitro groups are replaced by other functional groups.

    Reduction Reactions: The primary product is the corresponding amine.

    Oxidation Reactions: Products include oxidized derivatives of the styryl moiety.

Scientific Research Applications

2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H8Cl2FNO4S

Molecular Weight

376.2 g/mol

IUPAC Name

2-chloro-6-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride

InChI

InChI=1S/C14H8Cl2FNO4S/c15-12-3-1-2-10(14(12)23(17,21)22)5-4-9-6-7-11(18(19)20)8-13(9)16/h1-8H/b5-4+

InChI Key

HHUCVMKZWXIUGX-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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